N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is a complex organic compound that features a naphthalene ring, a benzene ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves the acylation of an amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Similar structure but with a cyano group instead of a sulfonamide group.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a phenazine ring instead of a benzene ring.
N-naphthalen-2-yl-benzamide: Similar structure but with the naphthalene ring in a different position.
Uniqueness
N-(NAPHTHALEN-1-YL)-4-[(N-PHENYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is unique due to its combination of a naphthalene ring, a benzene ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C30H24N2O3S |
---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
4-[[N-(benzenesulfonyl)anilino]methyl]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C30H24N2O3S/c33-30(31-29-17-9-11-24-10-7-8-16-28(24)29)25-20-18-23(19-21-25)22-32(26-12-3-1-4-13-26)36(34,35)27-14-5-2-6-15-27/h1-21H,22H2,(H,31,33) |
InChI-Schlüssel |
SSBYBMKJPIDQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.